molecular formula C19H21NO3S B4088823 methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate

methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate

Cat. No. B4088823
M. Wt: 343.4 g/mol
InChI Key: XJZIQNCERSNNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMTPB and belongs to the class of benzamides. The chemical structure of MMTPB is shown below:

Mechanism of Action

The mechanism of action of MMTPB involves its interaction with specific proteins and enzymes involved in cancer cell signaling pathways. MMTPB has been found to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are known to be involved in cancer cell survival and growth. MMTPB has also been found to activate the tumor suppressor protein p53, which plays a crucial role in regulating cell cycle and preventing the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that MMTPB has several biochemical and physiological effects on cancer cells. MMTPB has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. MMTPB has also been found to disrupt the mitochondrial membrane potential in cancer cells, leading to the release of pro-apoptotic proteins and activation of the caspase cascade, which ultimately induces apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MMTPB in lab experiments is its potent anticancer activity against various cancer cell lines. MMTPB has also been found to have low toxicity in normal cells, making it a promising compound for cancer therapy. However, one of the limitations of using MMTPB in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on MMTPB. One of the most promising directions is the development of MMTPB-based anticancer drugs. Studies have shown that MMTPB has potent anticancer activity and low toxicity, making it a promising candidate for cancer therapy. Another future direction is the investigation of the mechanism of action of MMTPB in more detail, which may lead to the identification of new targets for cancer therapy. Finally, further studies are needed to optimize the synthesis method of MMTPB and improve its availability for research purposes.

Scientific Research Applications

MMTPB has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MMTPB is in the field of cancer research. Studies have shown that MMTPB has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MMTPB has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cancer cell survival and growth.

properties

IUPAC Name

methyl 4-methyl-3-[2-(4-methylphenyl)sulfanylpropanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-12-5-9-16(10-6-12)24-14(3)18(21)20-17-11-15(19(22)23-4)8-7-13(17)2/h5-11,14H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIQNCERSNNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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